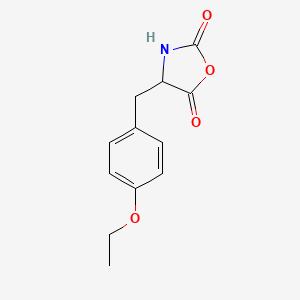

4-(4-Ethoxybenzyl)oxazolidine-2,5-dione

Description

Overview of Dioxo-Heterocycles in Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, form the largest and most varied class of organic compounds. nih.gov A significant subset of these are dioxo-heterocycles, which are characterized by the presence of two carbonyl groups within the ring system. These functionalities impart a high degree of reactivity to the molecule, making them valuable intermediates in a multitude of chemical transformations.

Dioxo-heterocycles, such as thiazolidine-2,4-diones and imidazolidine-2,4-diones, are prominent scaffolds in medicinal chemistry, often exhibiting a range of biological activities. bldpharm.comresearchgate.net In the realm of polymer chemistry, cyclic anhydrides and lactones are fundamental monomers for the synthesis of polyesters and polyamides through ring-opening polymerization (ROP). The oxazolidine-2,5-dione (B1294343) ring system is a prime example of a highly reactive dioxo-heterocycle that serves as a crucial monomer in the synthesis of polypeptides.

Historical Context of Oxazolidine-2,5-dione Frameworks

The oxazolidine-2,5-dione framework is synonymous with α-amino acid N-carboxyanhydrides (NCAs). These compounds were first synthesized by Hermann Leuchs in 1906. nih.gov His pioneering work involved the gentle heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides in a vacuum, which led to the formation of these highly reactive cyclic monomers. This discovery was a landmark in peptide chemistry.

Initially, NCAs were explored for their potential in the stepwise synthesis of peptides. However, their high reactivity and tendency to polymerize made this application challenging. It was the subsequent realization of their utility in ring-opening polymerization that solidified their importance. The ROP of NCAs provides a convenient and efficient route to high molecular weight polypeptides, synthetic analogues of proteins. This method has become a cornerstone of polypeptide synthesis, allowing for the creation of a wide array of functional biomaterials. researchgate.netillinois.edu The general synthesis of NCAs often involves the reaction of an amino acid with phosgene (B1210022) or its safer equivalent, triphosgene (B27547), in an anhydrous solvent. nih.gov

Significance of the 4-(4-Ethoxybenzyl) Substitution Pattern in Chemical Research

The substituent at the 4-position of the oxazolidine-2,5-dione ring is derived from the side chain of the parent α-amino acid. In the case of 4-(4-ethoxybenzyl)oxazolidine-2,5-dione, this substituent originates from 4-ethoxy-L-phenylalanine. The nature of this side chain is critical as it dictates the properties of the resulting polypeptide after polymerization.

The 4-ethoxybenzyl group is a derivative of the naturally occurring amino acid tyrosine. The ethoxy modification offers several key features:

Hydrophobicity: The ethoxybenzyl group increases the hydrophobicity of the resulting polymer compared to an unsubstituted benzyl (B1604629) group (from phenylalanine) or a hydroxybenzyl group (from tyrosine). This property can influence the solubility and self-assembly behavior of the polypeptide in different solvent systems.

Electronic Effects: The ethoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and potentially engage in specific non-covalent interactions.

Structural Analogue: As a protected or modified version of the tyrosine side chain, it allows for the synthesis of polypeptides that mimic certain aspects of natural proteins while preventing the chemical reactivity of the phenolic hydroxyl group.

The incorporation of such modified amino acids into polypeptide chains is a key strategy in materials science for designing novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, and nanotechnology.

Research Findings on this compound

While specific research exclusively focused on this compound is limited in publicly available literature, its chemical behavior and utility can be confidently inferred from the extensive body of work on related N-carboxyanhydrides.

Synthesis and Properties

The synthesis of this compound would follow the well-established "Fuchs-Farthing" method for preparing NCAs. nih.gov This involves the reaction of 4-ethoxy-L-phenylalanine with a phosgenating agent like triphosgene in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate. The reaction proceeds via an intermediate N-chloroformylamino acid chloride, which rapidly cyclizes to the desired oxazolidine-2,5-dione with the elimination of hydrogen chloride.

The expected chemical properties of this compound are summarized in the table below, based on the known properties of similar NCAs.

| Property | Expected Value/Characteristic |

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Reactivity | Highly susceptible to moisture and nucleophiles, leading to ring-opening. |

| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., THF, DMF, dioxane). |

| Primary Application | Monomer for the ring-opening polymerization to produce poly(4-ethoxy-L-phenylalanine). |

Ring-Opening Polymerization (ROP)

The primary significance of this compound lies in its role as a monomer for ROP. This polymerization can be initiated by various nucleophiles, such as primary amines, or by organometallic catalysts. researchgate.netillinois.edu The polymerization process involves the nucleophilic attack at the C5 carbonyl carbon of the NCA, leading to the opening of the ring and the formation of a propagating chain with the concomitant loss of carbon dioxide.

The resulting polymer, poly(4-ethoxy-L-phenylalanine), is a polypeptide with a repeating unit containing the 4-ethoxybenzyl side chain. The properties of this polymer, such as its secondary structure (e.g., α-helix or β-sheet formation), solubility, and thermal stability, would be directly influenced by this side chain. The ethoxy group would render the polymer more hydrophobic than poly(L-phenylalanine) and could be used to fine-tune the material properties for specific applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

4-[(4-ethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO4/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)17-12(15)13-10/h3-6,10H,2,7H2,1H3,(H,13,15) |

InChI Key |

HMFOFIWDTSXODN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Ethoxybenzyl Oxazolidine 2,5 Dione

Classical Synthetic Routes to Oxazolidine-2,5-diones

The formation of the oxazolidine-2,5-dione (B1294343) ring system is a well-established transformation in organic chemistry, primarily utilized for the preparation of polyamino acids. Two principal methods, the Leuchs synthesis and the Fuchs-Farthing method, have historically dominated this field.

Approaches involving α-Amino Acid Derivatives and Carbonylating Reagents

The most prevalent method for the synthesis of oxazolidine-2,5-diones involves the reaction of an α-amino acid with a carbonylating agent. This approach, often referred to as the Fuchs-Farthing method, directly converts the amino acid into its corresponding N-carboxyanhydride. researchgate.netmdpi.com

The reaction typically employs phosgene (B1210022) (COCl₂) or its safer liquid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), as the carbonylating agent. mdpi.comtandfonline.com The amino acid is suspended in an inert solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate, and the carbonylating agent is added. The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to the oxazolidine-2,5-dione with the elimination of hydrogen chloride. tandfonline.com

A variety of other carbonylating reagents have been explored to avoid the use of highly toxic phosgene derivatives. These include diphenyl carbonate and propylphosphonic anhydride (B1165640) (T3P), which offer milder and safer alternatives for the cyclization of N-protected amino acids. researchgate.netnih.gov

Table 1: Common Carbonylating Reagents for Oxazolidine-2,5-dione Synthesis

| Carbonylating Reagent | Advantages | Disadvantages |

| Phosgene (COCl₂) | High reactivity, cost-effective | Extremely toxic gas |

| Diphosgene | Liquid, easier to handle than phosgene | Toxic, decomposes to phosgene |

| Triphosgene | Crystalline solid, safer to handle | More expensive, decomposes to phosgene |

| Diphenyl Carbonate | Phosgene-free, milder conditions | Requires activation of the amino acid |

| Propylphosphonic Anhydride (T3P) | Phosgene-free, high yields, low epimerization | Byproducts can be difficult to remove |

Ring-Closing Reactions for Oxazolidine-2,5-dione Formation

The Leuchs method represents an alternative pathway to oxazolidine-2,5-diones that begins with an N-alkoxycarbonyl-protected amino acid. mdpi.comwikipedia.org In this approach, the N-protected amino acid is first converted to a more reactive species, such as an acid chloride, by treatment with a halogenating agent like thionyl chloride or phosphorus pentachloride. Subsequent heating of the N-alkoxycarbonyl amino acid chloride in a vacuum induces an intramolecular cyclization, eliminating an alkyl halide to furnish the desired oxazolidine-2,5-dione. mdpi.com While effective, the high temperatures required for this cyclization can sometimes lead to decomposition of the product. wikipedia.org

Targeted Synthesis of 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione

The specific synthesis of this compound leverages the classical methods described above, with careful consideration of the precursor and reaction conditions to ensure high yield and purity.

Precursor Selection and Preparation

The logical precursor for this compound is the non-proteinogenic amino acid L-4-ethoxyphenylalanine, also known as O-ethyl-L-tyrosine. The synthesis of this precursor typically starts from the readily available amino acid L-tyrosine.

The key transformation is the etherification of the phenolic hydroxyl group of L-tyrosine. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate. To prevent unwanted side reactions, the amino and carboxyl groups of L-tyrosine are often protected prior to the etherification step. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group can be esterified. Following the ethylation, the protecting groups are removed to yield L-4-ethoxyphenylalanine. google.com

Reaction Conditions and Optimization Strategies

With the precursor, L-4-ethoxyphenylalanine, in hand, the formation of the oxazolidine-2,5-dione ring can be accomplished using the Fuchs-Farthing method. A suspension of L-4-ethoxyphenylalanine in an anhydrous aprotic solvent like THF would be treated with a phosgene equivalent, such as triphosgene.

Optimization of this reaction would involve several key parameters:

Stoichiometry of the Carbonylating Agent: A slight excess of the carbonylating agent is typically used to ensure complete conversion of the amino acid.

Temperature: The reaction is often carried out at elevated temperatures (e.g., 40-60 °C) to facilitate the reaction and the removal of the HCl byproduct. tandfonline.com

Reaction Time: The progress of the reaction can be monitored by the dissolution of the solid amino acid and the cessation of HCl evolution.

Purification: The crude product is typically isolated by precipitation with a non-polar solvent like hexane, followed by recrystallization to remove any unreacted starting material and byproducts. tandfonline.com

Stereoselective Synthesis Approaches for Chiral Centers

The synthesis of this compound from the enantiomerically pure precursor, L-4-ethoxyphenylalanine, is expected to proceed with retention of stereochemistry at the α-carbon. The mechanism of the Fuchs-Farthing reaction does not involve the chiral center, and therefore, the resulting oxazolidine-2,5-dione should be predominantly the (S)-enantiomer.

To ensure high stereochemical purity, it is crucial to use an enantiomerically pure starting material and to employ reaction conditions that minimize racemization. The use of mild carbonylating reagents and controlled reaction temperatures can help to preserve the stereochemical integrity of the product. Chiral chromatography can be employed to confirm the enantiomeric excess of the final product if necessary.

Novel and Green Chemistry Methodologies

Recent research has focused on developing synthetic pathways that are not only efficient but also environmentally benign. These methodologies for producing this compound and related NCAs emphasize the use of safer reagents, milder reaction conditions, and processes that reduce waste and energy consumption.

The development of catalyst-mediated syntheses, particularly those avoiding heavy metals, represents a significant step forward in green chemistry. For the synthesis of NCAs like this compound, metal-free systems are gaining prominence as they circumvent issues of toxicity and contamination of the final product.

One innovative approach involves the direct conversion of the parent amino acid, 4-ethoxyphenylalanine, using carbon dioxide (CO2) as a C1 source, facilitated by a phosphonic acid anhydride, such as n-propylphosphonic anhydride (T3P®). rsc.orgrsc.org This method is advantageous as it utilizes a readily available and non-toxic C1 source and avoids the use of phosgene or its derivatives. rsc.org The reaction proceeds under mild conditions, and the resulting NCA can often be isolated with high purity through a simple work-up, which minimizes the need for extensive purification steps like column chromatography. rsc.orgrsc.org

Table 1: Comparison of Reagents in Metal-Free NCA Synthesis

| Reagent System | Precursor | Advantages | Typical Yield |

|---|---|---|---|

| n-Propylphosphonic anhydride / CO2 | 4-Ethoxyphenylalanine | Phosgene-free, high purity product, mild conditions | Good to Excellent |

| Triphosgene | 4-Ethoxyphenylalanine | In-situ generation of phosgene, controlled reaction | High |

This table presents representative data based on general methodologies for NCA synthesis.

The synthesis of this compound can be envisioned as a one-pot process starting directly from 4-ethoxyphenylalanine. In such a procedure, the amino acid would be treated with a carbonylating agent that facilitates the cyclization to the NCA in a single step. For instance, the use of n-propylphosphonic anhydride and CO2 can be considered a tandem reaction where the amino acid is first activated and then cyclized in the same reaction vessel. rsc.orgrsc.org Because the reagents and conditions are mild, these one-pot procedures are often compatible with subsequent reactions, such as the polymerization of the NCA, allowing for a seamless transition from monomer synthesis to polymer production. rsc.org

Table 2: Overview of a Representative One-Pot NCA Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1 | Activation of Amino Acid | 4-Ethoxyphenylalanine, Organic Base |

| 2 | Carbonylation and Cyclization | Carbon Dioxide, n-Propylphosphonic Anhydride |

This table outlines the general steps in a one-pot synthesis of an NCA like this compound.

Sustainable synthesis is guided by the principles of green chemistry, which include maximizing atom economy. acs.org Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org

The traditional synthesis of NCAs often has a lower atom economy due to the use of protecting groups and activating agents that are not incorporated into the final product. However, newer methods, such as the direct carbonylation of amino acids with CO2, exhibit a much higher atom economy. rsc.org In this ideal scenario, all the atoms from the amino acid and CO2 are incorporated into the NCA, with water being the only byproduct.

Calculating Percentage Atom Economy:

The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 4-ethoxyphenylalanine and CO2, the atom economy would be high, reflecting the efficiency of the reaction. This commitment to sustainable practices also includes the use of greener solvents, reducing energy consumption, and minimizing the generation of hazardous waste. unibo.it A qualitative analysis of modern NCA synthesis methods reveals a significant improvement in their green chemistry profile compared to conventional approaches. rsc.org

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is predicted to exhibit distinct signals corresponding to the ethoxy group, the benzylic methylene (B1212753) protons, the methine proton on the oxazolidine-2,5-dione (B1294343) ring, and the protons of the para-substituted aromatic ring.

The ethoxy group gives rise to a triplet at approximately 1.4 ppm, corresponding to the methyl (CH₃) protons, coupled to the adjacent methylene protons. These methylene (OCH₂) protons are expected to appear as a quartet around 4.0 ppm.

The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are predicted to appear as a pair of doublets, a characteristic AA'BB' system. The two protons ortho to the ethoxy group are expected to resonate at approximately 6.9 ppm, while the two protons ortho to the benzyl (B1604629) group are predicted to be slightly downfield, around 7.2 ppm.

The benzylic methylene protons (Ar-CH₂) adjacent to the stereocenter are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) around 3.1 and 3.3 ppm. The methine proton (α-CH) of the oxazolidine-2,5-dione ring is predicted to resonate as a doublet of doublets around 4.6 ppm, coupled to the two benzylic protons. A broad singlet corresponding to the N-H proton is also anticipated, typically in the region of 6.0-7.0 ppm, although its chemical shift can be highly variable.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethoxy -CH₃ | 1.40 | Triplet (t) | 7.0 |

| Benzyl -CH₂ (diastereotopic) | 3.15, 3.25 | Doublet of Doublets (dd) | ~14.0, ~5.0 |

| Ethoxy -OCH₂ | 4.02 | Quartet (q) | 7.0 |

| Oxazolidine-2,5-dione α-CH | 4.65 | Doublet of Doublets (dd) | ~5.0, ~4.0 |

| Aromatic CH (ortho to OCH₂CH₃) | 6.88 | Doublet (d) | 8.5 |

| Aromatic CH (ortho to CH₂) | 7.18 | Doublet (d) | 8.5 |

| N-H | ~6.5 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The two carbonyl carbons of the oxazolidine-2,5-dione ring are the most deshielded, with predicted chemical shifts around 168 ppm (C5, C=O) and 152 ppm (C2, N-C=O). The methine carbon (C4) of the heterocyclic ring is expected at approximately 58 ppm.

For the 4-ethoxybenzyl substituent, the methyl carbon of the ethoxy group is predicted to appear at the most upfield position, around 15 ppm. The benzylic methylene carbon (Ar-CH₂) is anticipated around 37 ppm, and the ethoxy methylene carbon (-OCH₂) at about 63 ppm.

The aromatic carbons show distinct signals: the carbon attached to the ethoxy group (C4') is predicted at ~158 ppm, while the carbon attached to the methylene bridge (C1') is expected around 127 ppm. The aromatic CH carbons are predicted at approximately 131 ppm (C2'/C6') and 115 ppm (C3'/C5').

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -C H₃ | 14.8 |

| Benzyl -C H₂ | 37.0 |

| Oxazolidine-2,5-dione α-C H (C4) | 58.0 |

| Ethoxy -OC H₂ | 63.4 |

| Aromatic C H (C3'/C5') | 114.7 |

| Aromatic C (C1') | 126.9 |

| Aromatic C H (C2'/C6') | 130.8 |

| N-C =O (C2) | 152.0 |

| Aromatic C -O (C4') | 158.3 |

| O-C =O (C5) | 168.5 |

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include the coupling between the ethoxy CH₃ protons (~1.4 ppm) and the ethoxy OCH₂ protons (~4.0 ppm). allfordrugs.com Crucially, cross-peaks would be observed between the methine α-CH proton (~4.6 ppm) and both diastereotopic benzylic protons (~3.1 and 3.3 ppm), confirming their adjacent relationship. libretexts.org The aromatic protons would also show correlations between the adjacent doublets at ~6.9 and ~7.2 ppm. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above, for instance: δH 1.40 with δC 14.8 (-CH₃), δH 4.02 with δC 63.4 (-OCH₂), δH 4.65 with δC 58.0 (α-CH), and the aromatic protons with their respective carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. columbia.edu Key correlations would be expected from the benzylic protons (~3.1-3.3 ppm) to the aromatic quaternary carbon C1' (~126.9 ppm) and the aromatic CH carbons C2'/C6' (~130.8 ppm). researchgate.net Furthermore, correlations from the α-CH proton (~4.6 ppm) to both carbonyl carbons (C2 and C5) would definitively place it within the oxazolidine-2,5-dione ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule, particularly the carbonyl groups and the aromatic system.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption bands from the two carbonyl groups of the N-carboxyanhydride (NCA) ring. Anhydride (B1165640) carbonyls typically exhibit two distinct stretching vibrations due to symmetric and asymmetric coupling. For analogous NCA structures, these bands appear at high frequencies. It is predicted that this compound will show two strong C=O stretching bands, one near 1850 cm⁻¹ (asymmetric stretch) and another near 1780 cm⁻¹ (symmetric stretch). These high-frequency absorptions are characteristic of the strained five-membered dicarbonyl system. In Raman spectroscopy, the symmetric C=O stretch is often more intense.

Beyond the carbonyl region, other characteristic vibrations are expected. Aromatic C=C stretching vibrations from the benzene ring should appear in the 1610-1450 cm⁻¹ region. The presence of the para-substituted pattern is often indicated by a specific out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to occur just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). The aromatic C-H stretches will appear just above 3000 cm⁻¹. The spectrum will also feature a strong, broad band corresponding to the C-O-C asymmetric stretch of the aromatic ether linkage, which is typically found in the 1260-1230 cm⁻¹ region. spectroscopyonline.comlibretexts.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution mass spectrometry and fragmentation analysis, a detailed picture of the molecule's composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its elemental composition. For this compound, with the chemical formula C12H13NO4, the exact mass can be calculated. This precise mass measurement is instrumental in distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]+• | C12H13NO4 | 235.0845 |

| [M+H]+ | C12H14NO4 | 236.0917 |

| [M+Na]+ | C12H13NNaO4 | 258.0737 |

| [M+K]+ | C12H13KNO4 | 274.0476 |

Note: This data is theoretical and serves as a reference for experimental verification.

Fragmentation Pathways Analysis for Structural Insights

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer provides valuable information about its structure. The oxazolidine-2,5-dione ring, being an N-carboxyanhydride (NCA), exhibits characteristic fragmentation behaviors. The fragmentation process is typically initiated by the ionization of a lone pair electron, often from one of the oxygen atoms. General principles of fragmentation for carbonyl compounds suggest several likely pathways. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com

One of the primary fragmentation pathways for NCAs is the loss of a molecule of carbon dioxide (CO2), which has a mass of 44 Da. This would result in the formation of a reactive intermediate that can undergo further fragmentation. Another significant fragmentation would be the cleavage of the bond between the benzylic carbon and the oxazolidine (B1195125) ring, known as alpha-cleavage. libretexts.orgyoutube.com This would lead to the formation of a stable 4-ethoxybenzyl cation.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Theoretical m/z | Plausible Fragmentation Pathway |

| [M - CO2]+• | C11H13NO2 | 191.0946 | Loss of carbon dioxide from the molecular ion |

| [C9H11O]+ | C9H11O | 135.0810 | Alpha-cleavage leading to the 4-ethoxybenzyl cation |

| [C7H7]+ | C7H7 | 91.0548 | Formation of the tropylium (B1234903) ion from the benzyl moiety |

| [M - C9H11O]+ | C3H2NO3 | 100.0035 | Loss of the 4-ethoxybenzyl radical |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, a detailed analysis can be performed by analogy to the closely related compound, O-benzyl-L-tyrosine N-carboxy anhydride, which shares the same 4-benzyl-oxazolidine-2,5-dione core structure. nih.gov The insights gained from this analogous structure provide a robust model for understanding the solid-state characteristics of the title compound.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of aromatic N-carboxyanhydrides are typically organized in a specific three-dimensional lattice stabilized by various intermolecular forces. For the analogous O-benzyl-L-tyrosine NCA, the crystal structure reveals that molecules are linked by N—H⋯O hydrogen bonds, forming ribbon-like structures. nih.gov These ribbons are further interconnected by C—H⋯O hydrogen bonds and C—H⋯π interactions, creating a complex supramolecular assembly. nih.gov

Conformational Analysis of the Oxazolidine-2,5-dione Ring and Substituents

The conformation of the oxazolidine-2,5-dione ring and the orientation of its substituents are key features of the molecule's solid-state structure. In the crystal structure of O-benzyl-L-tyrosine NCA, the five-membered oxazolidine ring is nearly planar, with a root-mean-square deviation of only 0.039 Å from the mean plane. nih.gov This planarity is a common feature of such ring systems.

The benzyl substituent at the C4 position of the ring adopts a specific orientation relative to the ring. The dihedral angle between the plane of the oxazolidine ring and the plane of the benzyl ring in the tyrosine analog is approximately 58.42°. nih.gov This indicates a significant twist between the two ring systems. It is expected that the 4-ethoxybenzyl group in the title compound would adopt a similar extended conformation with a comparable dihedral angle relative to the oxazolidine-2,5-dione ring.

Table 3: Selected Crystallographic Parameters for the Analogous O-benzyl-L-tyrosine N-carboxy anhydride

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | nih.gov |

| Oxazolidine Ring Deviation from Planarity (r.m.s.) | 0.039 Å | nih.gov |

| Dihedral Angle (Oxazolidine Ring vs. Benzyl Ring) | 58.42 (11)° | nih.gov |

| Key Hydrogen Bond | N—H⋯O | nih.gov |

Source: Data from the crystallographic study of O-benzyl-L-tyrosine N-carboxy anhydride. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry, energy, and other properties. DFT studies on molecules similar to 4-(4-ethoxybenzyl)oxazolidine-2,5-dione typically employ methods like the B3LYP functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Electronic structure analysis provides insight into the distribution of electrons within the molecule. The presence of highly electronegative oxygen and nitrogen atoms in the oxazolidine-2,5-dione (B1294343) ring leads to a significant polarization of electron density. The carbonyl carbons and the nitrogen atom are key sites for electrophilic and nucleophilic interactions, respectively. A Molecular Electrostatic Potential (MEP) map would visually confirm these regions, showing negative potential (red) around the carbonyl oxygens and positive potential (blue) near the N-H group.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.21 Å |

| Bond Length | C=O (Ester) | 1.19 Å |

| Bond Length | N-C (Amide) | 1.38 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Angle | O=C-N | 125.5° |

| Dihedral Angle | Aromatic Ring - Oxazolidine (B1195125) Ring | ~60° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra.

Predicted chemical shifts are valuable for assigning experimental signals to specific atoms. For this compound, the carbonyl carbons of the dione (B5365651) ring are expected to resonate at the lowest field in the ¹³C spectrum (~170-175 ppm and ~155-160 ppm). The aromatic carbons would appear in the ~115-160 ppm range, while the aliphatic carbons of the ethoxy and benzyl (B1604629) groups would be found at higher fields. In the ¹H spectrum, the aromatic protons would be in the ~7.0-7.3 ppm region, while the methylene (B1212753) and ethoxy protons would be more upfield.

| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O (Amide) | 172.5 | Aromatic (ortho to OEt) | 7.25 |

| C=O (Ester) | 158.0 | Aromatic (meta to OEt) | 6.90 |

| Aromatic (C-OEt) | 159.0 | CH (Oxazolidine) | 4.50 |

| Aromatic (C-CH₂) | 129.5 | CH₂ (Ethoxy) | 4.05 |

| Aromatic CH | 130.5 / 115.0 | CH₂ (Benzyl) | 3.10 |

| CH (Oxazolidine) | 58.0 | CH₃ (Ethoxy) | 1.40 |

| CH₂ (Benzyl) | 38.0 | NH | 8.50 |

| CH₂ (Ethoxy) | 63.5 | ||

| CH₃ (Ethoxy) | 14.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn

For this compound, DFT calculations can map the distribution and energy levels of these orbitals. The HOMO is predicted to be localized primarily on the electron-rich ethoxybenzyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient oxazolidine-2,5-dione ring, particularly around the two carbonyl groups, which serve as electron-accepting sites. rsc.org A relatively small HOMO-LUMO gap would suggest a molecule that is more polarizable and chemically reactive.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Dynamics and Conformation Exploration

While DFT provides a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamics. nih.gov

Conformational Landscape of this compound

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds. The most significant of these is the bond connecting the benzyl CH₂ group to the oxazolidine ring and the bond between the aromatic ring and the CH₂ group. MD simulations can explore the potential energy surface associated with the rotation of these bonds to identify low-energy, stable conformers. cwu.edu These simulations reveal the relative populations of different conformers at a given temperature and the energy barriers that separate them. The orientation of the bulky ethoxybenzyl group relative to the heterocyclic ring is a dominant factor in determining the most stable conformations.

Ring Pucker and Flexibility Analysis

Five-membered heterocyclic rings like oxazolidine-2,5-dione are typically not planar. They adopt puckered conformations to relieve ring strain. mdpi.com These conformations are usually described as "envelope," where one atom is out of the plane of the other four, or "twist," where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. MD simulations can track the puckering parameters over time, revealing the preferred conformation of the ring and its flexibility. The analysis would likely show that the ring rapidly interconverts between several low-energy puckered states, indicating a degree of flexibility that could be important for its interactions with other molecules.

Reactivity Prediction and Reaction Mechanism Studies

Computational models are instrumental in predicting how this compound will behave in a chemical reaction. By calculating its electronic properties, chemists can identify the most reactive sites within the molecule, anticipate the types of reactions it will undergo, and model the energetic pathways of these transformations. Such studies are particularly valuable for understanding the reactivity of the strained oxazolidine-2,5-dione ring.

An electrostatic potential (ESP) map is a computational visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc It is created by calculating the electrostatic potential energy at various points on the molecule's electron density surface. libretexts.org These maps use a color spectrum to indicate different regions of charge: red typically represents areas of high electron density (negative potential), which are prone to attack by electrophiles, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Intermediate potentials are shown in shades of green and yellow.

For this compound, a theoretical ESP map would be expected to show the following features:

Intense Negative Potential (Red): The highest electron density would be localized on the oxygen atoms of the two carbonyl groups (at positions 2 and 5) and the ether oxygen of the ethoxy group. These regions are the primary sites for interaction with electrophiles and are involved in hydrogen bonding.

Positive Potential (Blue): The most electron-deficient areas would be the carbonyl carbons (C2 and C5). The strong electronegativity of the adjacent oxygen atoms pulls electron density away from these carbons, making them highly electrophilic and the most likely sites for nucleophilic attack. The hydrogen atom on the nitrogen (N3) would also exhibit a degree of positive potential, making it acidic.

Near-Neutral Potential (Green): The ethoxybenzyl group, being largely a hydrocarbon framework, would display a more neutral potential, with slight variations across the aromatic ring due to the electron-donating nature of the ethoxy substituent.

Visualizing the charge distribution in this manner provides a clear and intuitive prediction of the molecule's reactive sites.

To quantify the reactivity predicted by the ESP map, computational chemists employ a set of mathematical tools derived from Density Functional Theory (DFT), known as reactivity descriptors. These descriptors provide numerical values that characterize a molecule's response to gaining or losing electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A high value indicates high stability.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. The oxazolidine-2,5-dione ring is expected to have a significant electrophilicity index due to its two carbonyl groups.

Local Descriptors , such as Fukui functions, pinpoint which specific atoms within the molecule are most reactive. The Fukui function, f(r), indicates the change in electron density at a particular point (r) when the total number of electrons in the molecule changes. There are three main types:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

For this compound, a Fukui function analysis would be expected to yield quantitative data confirming the predictions from the ESP map. Specifically, the calculations would likely show high f+ values on the C2 and C5 carbonyl carbons, identifying them as the most electrophilic centers. Conversely, high f- values would be expected on the carbonyl oxygen atoms, marking them as the most probable sites for electrophilic interaction.

A hypothetical condensed Fukui function analysis for the key atoms of the oxazolidine-2,5-dione ring is presented in the table below to illustrate the expected results.

| Atom | Site for Nucleophilic Attack (f+) | Site for Electrophilic Attack (f-) |

| O (Ether) | Low | High |

| C2 (Carbonyl) | High | Low |

| O (C2 Carbonyl) | Low | High |

| N3 | Low | Medium |

| C5 (Carbonyl) | High | Low |

| O (C5 Carbonyl) | Low | High |

| Note: This table represents expected qualitative results based on the known reactivity of N-carboxyanhydrides. Actual values would require specific DFT calculations. |

While ESP maps and reactivity descriptors identify where a reaction is likely to occur, transition state modeling explains how it occurs and determines the reaction rate. A key chemical transformation for this compound is the nucleophilic ring-opening reaction, which is the fundamental step in the synthesis of polypeptides from N-carboxyanhydrides. nih.govfrontiersin.org

Computational chemists can model the entire reaction pathway as a nucleophile (such as an amine or an alcohol) approaches one of the carbonyl carbons. This involves:

Locating Reactants and Products: The initial structures and energies of the separate reactants (the oxazolidine-2,5-dione and the nucleophile) and the final ring-opened product are calculated.

Mapping the Potential Energy Surface: The energy of the system is calculated at various points along the reaction coordinate (the geometric path from reactants to products).

Identifying the Transition State (TS): The transition state is the point of highest energy along the reaction pathway. nih.gov Its structure represents the fleeting molecular arrangement at the peak of the energy barrier. DFT calculations can precisely determine the geometry and energy of this transition state. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions of the Oxazolidine-2,5-dione (B1294343) Ring System

The oxazolidine-2,5-dione ring is a cyclic anhydride (B1165640) of a carbamic acid and is known for its high reactivity, which is central to its widespread use in the synthesis of polypeptides. This reactivity stems from the ring strain and the presence of two highly electrophilic carbonyl centers.

The two carbonyl groups of the oxazolidine-2,5-dione ring, at the C2 and C5 positions, are the primary sites for nucleophilic attack. Due to the anhydride nature of the ring, the C5 carbonyl is generally more electrophilic and sterically accessible, making it the preferred site of attack for most nucleophiles. mdpi.comfrontiersin.org

Nucleophilic Attack: A wide range of nucleophiles can initiate the ring-opening of the NCA. The most common and well-studied reactions involve primary amines, which attack the C5 carbonyl. This is the key initiation step in the "amine mechanism" for the ring-opening polymerization (ROP) of NCAs. illinois.edu Other nucleophiles such as alcohols, water, and organometallic reagents can also react, leading to the formation of esters, amino acids, and other derivatives, respectively. The general reactivity of nucleophiles follows their nucleophilicity, with stronger nucleophiles reacting more readily.

Secondary amines can also act as nucleophiles, attacking the C5 position in a similar fashion to primary amines. frontiersin.org However, depending on their steric bulk and basicity, they may favor deprotonation of the imide nitrogen instead. rsc.org

Electrophilic Attack: The carbonyl oxygens possess lone pairs of electrons and can act as Lewis bases, interacting with electrophiles. In the context of NCA chemistry, this is most relevant in acid-catalyzed or promoted reactions. Protonation or coordination of a Lewis acid to a carbonyl oxygen increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For instance, the use of acids has been shown to facilitate the ROP of certain NCA monomers. acs.org

The hallmark reaction of 4-(4-ethoxybenzyl)oxazolidine-2,5-dione, as with all NCAs, is its ring-opening, most often leading to polymerization. This process is highly efficient for producing polypeptides with controlled molecular weights. nih.govrsc.org The primary driving force is the release of ring strain and the formation of a stable carbon dioxide molecule.

The ring-opening can be initiated by various species, leading to different polymerization mechanisms:

Normal Amine Mechanism (NAM): Initiated by a nucleophile, typically a primary amine, which attacks the C5 carbonyl. The ring opens, and after decarboxylation, a primary amine terminus is generated on the growing polymer chain. This new amine can then attack another NCA monomer, propagating the chain growth. mdpi.comillinois.edu This is a living polymerization method, allowing for the synthesis of well-defined block copolymers.

Activated Monomer Mechanism (AMM): Initiated by a strong, non-nucleophilic base (e.g., a tertiary amine or an alkoxide) which deprotonates the N3-H of the NCA ring. rsc.orgresearchgate.net This creates a highly nucleophilic NCA anion that attacks a neutral NCA monomer, propagating the polymerization. researchgate.net This mechanism is often faster but can be more difficult to control.

The choice of initiator and reaction conditions significantly impacts the outcome of the polymerization, including the molecular weight and dispersity of the resulting polypeptide.

| Initiator Type | Example Initiator(s) | Primary Mechanism | Resulting End-Group | Key Characteristics |

|---|---|---|---|---|

| Primary Amines | n-Hexylamine, Benzylamine | Normal Amine Mechanism (NAM) | Amine | Controlled, living polymerization; initiator becomes part of the polymer chain. illinois.edu |

| Secondary Amines | Piperidine, Dibenzylamine | NAM or Activated Monomer Mechanism (AMM) | Amine (NAM) | Mechanism depends on basicity and steric hindrance. frontiersin.org |

| Tertiary Amines | Triethylamine | Activated Monomer Mechanism (AMM) | Carboxylate (after quenching) | Acts as a base to deprotonate the NCA ring. rsc.org |

| Alkoxides/Hydroxides | Sodium Methoxide, KOH | Activated Monomer Mechanism (AMM) | Carboxylate (after quenching) | Strong bases that initiate via deprotonation. illinois.edu |

| Organometallics | Transition Metal Complexes | Coordination-Insertion | Varies with metal center | Can provide high stereocontrol. |

The nitrogen atom in the oxazolidine-2,5-dione ring is part of an imide-like structure. The attached proton is acidic (pKa ≈ 10-12) and can be removed by a sufficiently strong base. researchgate.net As mentioned, this deprotonation is the key step in the Activated Monomer Mechanism of polymerization. rsc.org

While the most common reaction involving the N-H group is deprotonation, other transformations are conceivable. N-alkylation or N-acylation reactions on the pre-formed ring are generally difficult and not commonly performed due to the high propensity for nucleophiles to attack the carbonyls and initiate ring-opening. Instead, N-substituted NCAs are typically synthesized from N-substituted amino acids. The absence of the N-H proton in these N-substituted NCAs prevents the activated monomer mechanism and can suppress certain side reactions during polymerization. rsc.org

Modifications of the 4-(4-Ethoxybenzyl) Substituent

The 4-ethoxybenzyl group offers additional sites for chemical modification, distinct from the reactivity of the heterocyclic ring. These reactions primarily involve the aromatic ring and the ether linkage.

The benzene (B151609) ring of the 4-ethoxybenzyl substituent is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating ethoxy group. The ethoxy group is a powerful ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (C3 and C5) and para (C6) to the ethoxy group. wikipedia.orguci.edu Since the para position is already occupied by the benzyl-oxazolidinedione moiety, substitution is directed to the two equivalent ortho positions. The bulky substituent at the para position may provide some steric hindrance, potentially influencing the rate of reaction.

Typical electrophilic aromatic substitution reactions that could be performed on this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the positions ortho to the ethoxy group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the addition of a halogen atom at the ortho positions. masterorganicchemistry.com

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid like AlCl₃ would introduce an acyl group, forming a ketone. This reaction is generally high-yielding on activated rings.

Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid is also possible, though this reaction is sometimes prone to polyalkylation and carbocation rearrangements. uci.edu

| Reaction | Typical Reagents | Electrophile | Expected Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho to ethoxy group |

| Bromination | Br₂, FeBr₃ | "Br⁺" | Ortho to ethoxy group |

| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | Ortho to ethoxy group |

| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho to ethoxy group |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ortho to ethoxy group |

The ethoxy group is an alkyl aryl ether. The most characteristic reaction of this functional group is ether cleavage, which typically requires harsh conditions. wikipedia.org Cleavage of the C-O bond can be achieved by heating with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comchemistrysteps.com

The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). For an ethyl aryl ether, the attack will occur at the less sterically hindered ethyl carbon in an SN2 reaction. chemistrysteps.com This would cleave the ethoxy group to yield a 4-(4-hydroxybenzyl)oxazolidine-2,5-dione (a tyrosine-derived NCA) and ethyl halide. Milder, more specialized reagents have also been developed for the cleavage of aromatic ethers, such as boron tribromide (BBr₃) or certain thiol-based systems. organic-chemistry.org

Reactions at the Benzylic Methylene (B1212753) Position

The benzylic methylene group in this compound is a key site for chemical modification. Its reactivity is enhanced due to the adjacent aromatic ring, which can stabilize radical or carbocation intermediates that may form during a reaction.

Free-Radical Bromination: A common transformation at the benzylic position is free-radical bromination, typically achieved using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical induction. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. For this compound, this reaction would be expected to yield 4-(bromo(4-ethoxyphenyl)methyl)oxazolidine-2,5-dione. The stability of the NCA ring under these conditions would need to be considered, as radical conditions can sometimes initiate polymerization.

Oxidation: The benzylic C-H bonds are also susceptible to oxidation. The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of a ketone at the benzylic position, yielding 4-((4-ethoxyphenyl)carbonyl)oxazolidine-2,5-dione. However, such harsh conditions might also lead to the degradation of the oxazolidine-2,5-dione ring. Milder, more selective oxidation methods, potentially employing transition metal catalysts, could offer a more controlled route to this ketone derivative. Research on the manganese-catalyzed oxyfunctionalization of benzylic compounds has shown that various functional groups can be tolerated, suggesting that selective oxidation of the benzylic position without affecting other parts of the molecule is feasible. liv.ac.uknih.gov

Interactive Data Table: Plausible Reactions at the Benzylic Methylene Position

| Reaction Type | Reagents and Conditions | Expected Product | Key Considerations |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat or Light | 4-(Bromo(4-ethoxyphenyl)methyl)oxazolidine-2,5-dione | Potential for competing polymerization of the NCA ring. |

| Oxidation | Potassium Permanganate (KMnO₄) or Chromic Acid | 4-((4-Ethoxyphenyl)carbonyl)oxazolidine-2,5-dione | Harsh conditions may lead to degradation of the oxazolidine-2,5-dione ring. |

| Oxidation (Milder Methods) | Transition Metal Catalysts (e.g., Mn-based) with an Oxidant | 4-((4-Ethoxyphenyl)carbonyl)oxazolidine-2,5-dione | Offers potentially higher selectivity and milder reaction conditions. liv.ac.uknih.gov |

Synthesis of Structurally Modified Analogues for Fundamental Chemical Inquiry

The synthesis of analogues of this compound with modifications to the aryl-ether moiety and stereochemistry is crucial for exploring structure-activity relationships and for fundamental chemical studies.

Variations in the Aryl-Ether Moiety for Structural Diversity

The ethoxy group on the benzyl (B1604629) substituent offers a handle for creating a diverse range of analogues. The synthesis of such compounds would likely start from modified tyrosine derivatives. For instance, O-alkylation of L-tyrosine with various alkyl halides under basic conditions would yield a library of O-alkylated tyrosine derivatives. These precursors can then be converted to their corresponding N-carboxyanhydrides.

The general synthetic route to N-carboxyanhydrides involves the reaction of the parent amino acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). mdpi.com For example, O-methyl-L-tyrosine can be treated with triphosgene in an inert solvent like tetrahydrofuran (B95107) (THF) to yield 4-(4-methoxybenzyl)oxazolidine-2,5-dione. This approach can be extended to a variety of alkyl groups to generate a series of analogues with different ether linkages.

Interactive Data Table: Synthesis of Aryl-Ether Analogues

| Target Analogue | Starting Material | Key Synthetic Step | Cyclization Reagent |

|---|---|---|---|

| 4-(4-Methoxybenzyl)oxazolidine-2,5-dione | O-Methyl-L-tyrosine | O-alkylation of L-tyrosine with methyl iodide | Triphosgene |

| 4-(4-(Benzyloxy)benzyl)oxazolidine-2,5-dione | O-Benzyl-L-tyrosine | O-alkylation of L-tyrosine with benzyl bromide | Triphosgene |

| 4-(4-(Isopropoxy)benzyl)oxazolidine-2,5-dione | O-Isopropyl-L-tyrosine | O-alkylation of L-tyrosine with 2-bromopropane | Triphosgene |

Stereochemical Considerations in Derivative Synthesis

The stereochemistry at the C4 position of the oxazolidine-2,5-dione ring is inherited from the parent amino acid. When synthesizing derivatives of this compound, it is crucial to control this stereocenter. The use of enantiomerically pure L- or D-tyrosine as the starting material will directly lead to the corresponding (S)- or (R)-configured N-carboxyanhydride, respectively.

The cyclization reaction to form the NCA ring generally proceeds with retention of configuration at the alpha-carbon of the amino acid. nih.gov However, reaction conditions that could lead to epimerization, such as strong bases or elevated temperatures for prolonged periods, should be avoided to maintain the stereochemical integrity of the final product.

In the synthesis of more complex derivatives, where additional stereocenters might be introduced, diastereoselective reactions would be necessary. For instance, if a reaction at the benzylic position were to create a new stereocenter, the inherent chirality of the C4 position could influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective induction. The degree of this induction would depend on the specific reaction and the nature of the reagents and intermediates involved.

Potential Applications in Non Biological Chemical Systems

Role as Synthetic Building Blocks

As a derivative of a functionalized amino acid, 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is fundamentally a chiral building block. This characteristic allows for its use in the synthesis of complex molecules with specific stereochemistry.

The oxazolidine-2,5-dione (B1294343) ring system is a reactive scaffold. While its most common reaction is polymerization, the electrophilic carbonyl groups can be targeted by various nucleophiles to yield different heterocyclic structures. For instance, reactions with dinucleophiles could potentially lead to the formation of more complex, fused heterocyclic systems. Although specific examples involving this compound are not extensively documented, the general reactivity of N-carboxyanhydrides (NCAs) suggests this potential. The synthesis of various heterocyclic compounds, such as hydantoins or other peptide mimetics, can often be achieved from amino acid precursors, and NCAs represent activated forms of these precursors.

The concept of using chiral molecules to direct the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the formation of new stereocenters. rsc.orgsigmaaldrich.com While oxazolidin-2-ones (containing a single carbonyl group at the 2-position) are famously used as "Evans auxiliaries" for stereoselective alkylations, aldol (B89426) reactions, and other transformations, the application of oxazolidine-2,5-diones in this context is less common. researchgate.netnih.gov

However, given that this compound is derived from a natural amino acid (a tyrosine derivative), it possesses inherent chirality. This intrinsic property suggests a theoretical potential for its use in diastereoselective reactions, where the chiral center at the 4-position of the ring could influence the approach of reagents. The bulky 4-ethoxybenzyl group could provide the necessary steric hindrance to direct transformations on a group attached to the nitrogen atom. After the desired stereoselective transformation, the auxiliary could be cleaved to yield the enantiomerically enriched target molecule.

Applications in Materials Science

The most significant and well-established application for compounds of the N-carboxyanhydride class is in polymer chemistry. wikipedia.org These molecules serve as ideal monomers for the synthesis of polypeptides with controlled structures. illinois.eduillinois.edu

This compound is an α-amino acid N-carboxyanhydride (NCA). NCAs are the most important class of monomers for the synthesis of high molecular weight polypeptides via ring-opening polymerization (ROP). rsc.orgnih.gov This process is characterized by the loss of carbon dioxide and the formation of amide (peptide) bonds. wikipedia.org

The polymerization can be initiated by various species, including primary amines, organometallic complexes, and strong bases, allowing for significant control over the resulting polymer's molecular weight and architecture. nih.govacs.org Using this compound as a monomer would produce poly(O-ethyl-L-tyrosine) or its D- or racemic equivalent, a functional polypeptide with unique properties conferred by the ethoxybenzyl side chain.

Table 1: Ring-Opening Polymerization of this compound

| Initiator Type | Resulting Polymer | Key Features |

| Primary Amine | Poly(O-ethyl-tyrosine) | Controlled molecular weight, potential for block copolymer synthesis. rsc.org |

| Organometallic Catalyst | Poly(O-ethyl-tyrosine) | Living polymerization, narrow molecular weight distribution. illinois.edu |

| Basic Initiator | Poly(O-ethyl-tyrosine) | Rapid polymerization, suitable for producing high molecular weight polymers. nih.gov |

This table is illustrative of the expected outcomes based on the well-established chemistry of N-carboxyanhydrides.

The polypeptide resulting from the polymerization of this compound, poly(O-ethyl-tyrosine), is a functional material. Tyrosine-derived polymers are of particular interest due to the phenolic side chain, which can be involved in various interactions and further chemical modifications. acs.org The ethyl ether in the side chain of this specific polymer imparts hydrophobicity and can influence the material's solubility and self-assembly behavior.

This monomer can be used to create advanced macromolecular structures:

Homopolymers: Pure poly(O-ethyl-tyrosine) can be studied for its secondary structure (e.g., α-helix or β-sheet formation) and material properties.

Block Copolymers: By sequentially adding different NCA monomers, well-defined block copolymers can be synthesized. nih.govnih.gov For example, a hydrophilic block could be combined with a hydrophobic poly(O-ethyl-tyrosine) block to create amphiphilic copolymers that self-assemble into micelles or vesicles for applications in nanotechnology. dcu.ie

Graft Copolymers: The polypeptide backbone can be used to graft other polymer chains, creating brush-like structures with tailored properties.

These materials are being investigated for a wide range of applications, from drug delivery systems to advanced coatings and hydrogels. proquest.comresearchgate.net

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Strategy | Potential Application Area |

| Homopolypeptide | ROP of the single NCA | Biocompatible films, fibers |

| Diblock Copolypeptide | Sequential ROP with another NCA | Self-assembled nanostructures (e.g., for drug delivery) |

| Hybrid Block Copolymer | ROP initiated from a synthetic polymer | Advanced thermoplastic elastomers, functional coatings |

This table outlines potential material types and applications based on established strategies for polypeptides derived from NCAs.

Catalytic Applications or Ligand Design

There is currently no significant body of research suggesting that oxazolidine-2,5-diones are used directly as catalysts or as ligands for metal catalysts. Their primary role in chemistry is that of an activated monomer or a synthetic intermediate. The reactivity of the anhydride (B1165640) ring generally makes it unsuitable for applications that require stability, such as in catalytic cycles or as a coordinating ligand. The focus of their utility remains firmly in their capacity as building blocks for larger, more complex molecular and macromolecular structures.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of N-carboxyanhydrides, including 4-(4-ethoxybenzyl)oxazolidine-2,5-dione, has traditionally relied on methods that can be hazardous and environmentally taxing. A critical area for future research is the development of greener and more efficient synthetic protocols.

Current methods often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. Phosgene-free methods are being explored, but there is considerable room for improvement in terms of yield, purity, and operational simplicity. rsc.orgnih.gov Future investigations should prioritize the use of safer, more sustainable reagents and solvents. One promising approach involves the direct use of carbon dioxide, an abundant and non-toxic C1 source, in the synthesis of NCAs from their corresponding amino acids. rsc.orgresearchgate.net Research in this area could focus on optimizing reaction conditions, developing novel catalytic systems, and expanding the substrate scope of CO2-based NCA synthesis.

Furthermore, minimizing the need for extensive purification steps is crucial for large-scale and cost-effective production. Strategies such as in-situ purification or biphasic reaction systems, which allow for the separation of impurities during the reaction, could streamline the synthesis of this compound. illinois.edu

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Phosgene-Free Synthesis | Avoids the use of highly toxic phosgene and its derivatives. | Increased safety and reduced environmental impact. | Development of new activating agents and catalytic systems. |

| CO2-Based Synthesis | Utilizes carbon dioxide as a renewable C1 feedstock. | Environmentally friendly and potentially more cost-effective. | Optimization of reaction conditions and catalyst design. |

| In-Situ Purification | Integrates purification into the reaction process. | Simplified workflow and reduced waste generation. | Design of novel biphasic systems and selective extraction methods. |

In-depth Mechanistic Investigations of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental to controlling its reactivity and the properties of its resulting products, particularly in polymerization reactions. The ring-opening polymerization (ROP) of NCAs can proceed through different mechanisms, such as the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), each influencing the characteristics of the resulting polypeptide. acs.orguoi.grmpg.de

Future research should employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to elucidate the intricate details of these polymerization pathways. acs.orgresearchgate.net Key areas of investigation include the influence of initiators, solvents, and temperature on the polymerization kinetics and the control over polymer architecture. researchgate.net A deeper mechanistic understanding will enable the precise synthesis of polypeptides with desired molecular weights, narrow polydispersities, and specific end-group functionalities.

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

Beyond its role as a monomer for polypeptide synthesis, the reactivity of the oxazolidine-2,5-dione (B1294343) ring system itself presents opportunities for exploration. Research into unconventional bond formations and novel reactivity patterns could lead to the development of new synthetic methodologies and the creation of unique molecular architectures.

For instance, the reactivity of the carbonyl groups and the N-H bond could be exploited in reactions beyond polymerization. Investigations into reactions with various nucleophiles and electrophiles could uncover new synthetic transformations. The development of catalytic systems that can selectively activate specific bonds within the molecule could also lead to novel reactivity. illinois.edu Furthermore, exploring the reactivity of NCAs with unprotected or reactive side groups is a challenging but promising area that could lead to functional polypeptides without the need for protecting group chemistry. nih.gov

Computational Design and Prediction of Advanced Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design and prediction of the properties of advanced derivatives of this compound. biophysics.orgnih.gov By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the reactivity, stability, and conformational preferences of novel derivatives. nih.gov

Future computational studies could focus on:

Designing Novel Monomers: Screening virtual libraries of derivatives with modified ethoxybenzyl groups or substituents on the oxazolidine (B1195125) ring to identify candidates with desired electronic and steric properties for specific applications.

Predicting Polymer Properties: Simulating the polymerization of designed monomers to predict the secondary structure, self-assembly behavior, and material properties of the resulting polypeptides. chemrxiv.orgrsc.org

Guiding Synthetic Efforts: Providing insights into reaction mechanisms and transition states to help optimize reaction conditions and guide the development of new synthetic routes.

This in-silico approach can significantly accelerate the discovery and development of new materials with tailored functionalities. frontiersin.org

Integration into Emerging Chemical Technologies (e.g., Flow Chemistry, Mechanochemistry)

The integration of the synthesis and polymerization of this compound into emerging chemical technologies like flow chemistry and mechanochemistry holds immense potential for process intensification, improved control, and enhanced sustainability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. chimia.chnih.gov The application of flow chemistry to NCA polymerization could enable the rapid and automated synthesis of polypeptides with well-defined architectures. nih.govpentelutelabmit.comrsc.org Future research in this area could focus on developing optimized flow reactor designs and integrating online monitoring techniques for real-time process control.

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force to induce chemical reactions. atomfair.comnih.govrsc.org Applying mechanochemistry to the synthesis and polymerization of NCAs could offer a more environmentally friendly alternative to traditional solvent-based methods. acs.orgspringernature.com Research is needed to explore the feasibility of mechanochemical NCA synthesis and to understand the influence of mechanical forces on the polymerization process and the resulting polymer properties.

| Emerging Technology | Potential Benefits | Future Research Directions |

| Flow Chemistry | Precise process control, enhanced safety, potential for automation. | Reactor design optimization, integration of in-line analytics. |

| Mechanochemistry | Reduced solvent usage, access to novel reactivity. | Feasibility studies for synthesis and polymerization, mechanistic investigations. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in materials science, polymer chemistry, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like amino acid derivatives with 4-ethoxybenzyl halides. For example, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione analogs are synthesized via base-mediated cyclization (e.g., NaOH/K₂CO₃ in ethanol or dichloromethane) . For the ethoxy variant, the benzyl halide precursor would require ethoxy substitution. Reaction optimization includes solvent selection (polar aprotic vs. protic), temperature (room temp. to reflux), and stoichiometry. Purity is enhanced via recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the oxazolidine ring (δ ~4.5–5.5 ppm for protons adjacent to carbonyls) and ethoxybenzyl substituents (aromatic protons at δ ~6.8–7.4 ppm, ethoxy -OCH₂CH₃ at δ ~1.3–1.5 ppm and ~4.0–4.2 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ ~210–260 nm) monitors purity, using acetonitrile/water gradients .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₃NO₄: 247.08 g/mol) .

Q. How does the ethoxy group in this compound influence its chemical reactivity compared to hydroxy/methoxy analogs?

- Methodological Answer : The ethoxy group enhances lipophilicity and electron-donating effects, altering nucleophilic/electrophilic reactivity. Unlike hydroxy analogs (prone to oxidation), ethoxy is stable under basic conditions but cleavable via strong acids (e.g., HBr in acetic acid). Comparative studies with (S)-4-(4-Hydroxybenzyl) and 4-(4-Methoxybenzyl) analogs reveal differences in ring-opening kinetics and solubility .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to resolve yield inconsistencies?

- Methodological Answer : A 2³ factorial design evaluates three factors: solvent polarity (ethanol vs. DMF), temperature (25°C vs. 80°C), and base concentration (1 eq. vs. 2 eq.). Response surface methodology (RSM) identifies interactions; for example, high-temperature DMF may accelerate cyclization but promote side reactions. Central composite designs refine optimal conditions, reducing experimental runs by 40–60% .

Q. How to address contradictions in reported biological activity data for oxazolidine-2,5-dione derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. For antimicrobial studies:

- Standardization : Use CLSI/MIC guidelines with controls (e.g., ciprofloxacin).

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed oxazolidine ring) that may confound results .

- SAR Analysis : Compare ethoxy derivatives with methoxy/hydroxy analogs to isolate substituent effects on target binding .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The ethoxy group’s orientation in hydrophobic pockets is compared to methoxy analogs.

- MD Simulations : GROMACS assesses stability of enzyme-ligand complexes over 100 ns, highlighting hydrogen bonding (oxazolidine carbonyls) and π-π stacking (benzyl ring) .

- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values, guiding derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.